Cas no 1804848-16-5 (Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate is a versatile brominated aromatic ester with a nitrile and nitro functional group, making it a valuable intermediate in organic synthesis. Its reactive bromomethyl group enables facile nucleophilic substitution, while the electron-withdrawing cyano and nitro substituents enhance its utility in electrophilic aromatic substitution and cyclization reactions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its crystalline form ensures consistent purity and stability, facilitating precise experimental reproducibility. The structural features of this compound allow for selective functionalization, making it a preferred choice for targeted synthetic applications.
Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate structure
1804848-16-5 structure
商品名:Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate
CAS番号:1804848-16-5
MF:C10H7BrN2O4
メガワット:299.077581644058
CID:4954163

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate
    • インチ: 1S/C10H7BrN2O4/c1-17-10(14)8-3-9(13(15)16)7(5-12)2-6(8)4-11/h2-3H,4H2,1H3
    • InChIKey: ISIGYPHTNUHCRN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C#N)C(=CC=1C(=O)OC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 95.9

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015009852-500mg
Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate
1804848-16-5 97%
500mg
831.30 USD 2021-06-21
Alichem
A015009852-1g
Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate
1804848-16-5 97%
1g
1,504.90 USD 2021-06-21
Alichem
A015009852-250mg
Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate
1804848-16-5 97%
250mg
489.60 USD 2021-06-21

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 関連文献

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoateに関する追加情報

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate (CAS No. 1804848-16-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate, identified by its CAS number 1804848-16-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features—comprising a bromomethyl group, a cyano substituent, and a nitro group on a benzoate backbone—make it a versatile building block for medicinal chemists.

The significance of Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate lies in its ability to undergo a wide range of chemical transformations, including nucleophilic substitution, addition reactions, and condensation processes. These reactions are pivotal in constructing complex molecular architectures essential for drug development. Recent advancements in synthetic methodologies have further highlighted its utility, particularly in the preparation of novel heterocyclic compounds with enhanced pharmacological properties.

In the realm of drug discovery, the bromomethyl moiety in Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate is particularly noteworthy. This functional group allows for facile introduction of various nucleophiles, enabling the rapid assembly of pharmacophores. For instance, it has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The cyano group, on the other hand, contributes to the electron-withdrawing nature of the molecule, influencing its reactivity and solubility characteristics.

Recent studies have demonstrated the compound's role in developing novel antiviral agents. The nitro group, while traditionally associated with oxidizing properties, has been repurposed in recent years to enhance binding affinity to target proteins. By leveraging computational chemistry and high-throughput screening, researchers have identified derivatives of Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate that exhibit potent antiviral activity against emerging pathogens. This underscores the compound's adaptability and potential in addressing global health challenges.

The benzoate core itself is a well-established scaffold in medicinal chemistry, known for its stability and bioavailability-enhancing properties. When combined with the other functional groups present in Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate, it forms an ideal platform for structure-activity relationship (SAR) studies. Such studies are essential for optimizing drug candidates by systematically modifying their chemical structure to improve efficacy and reduce toxicity.

Industrial applications of this compound are also noteworthy. Its synthesis involves well-established organic reactions that can be scaled up for bulk production without compromising purity or yield. This makes it an attractive choice for pharmaceutical manufacturers seeking cost-effective intermediates. Additionally, its compatibility with green chemistry principles—such as solvent recovery and catalytic processes—aligns with the industry's shift toward sustainable practices.

The future prospects of Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate are bright, with ongoing research exploring its potential in areas beyond traditional pharmaceuticals. For example, its derivatives have shown promise as materials for organic electronics due to their electron-deficient nature and ability to form stable radicals. Such applications highlight the compound's versatility and its potential to contribute to interdisciplinary advancements.

In conclusion, Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate (CAS No. 1804848-16-5) is a multifaceted compound with significant implications for drug discovery and material science. Its unique structural attributes and reactivity profile make it an indispensable tool for synthetic chemists. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific innovation.

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